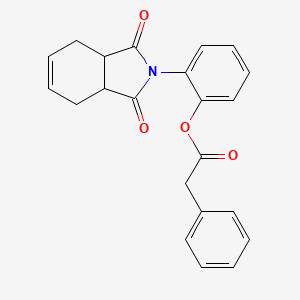![molecular formula C20H23BrN2O3 B4007606 N-(4-bromo-2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4007606.png)
N-(4-bromo-2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide
Overview
Description
Synthesis Analysis
The synthesis of similar complex organic compounds often involves multi-step chemical reactions, utilizing cyclic reagents and bromine for bromination reactions, leading to high yields of the targeted molecule. For instance, the synthesis of related compounds has been achieved through processes involving cyclic reagents in significant isolated yields and the formation of suitable single crystals for X-ray diffraction by recrystallization from mixture solvents at room temperature (Liu et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds in this category is typically confirmed via single crystal X-ray diffraction, showcasing detailed geometric parameters such as bond lengths, bond angles, and spatial configurations. This method has elucidated structures of compounds with monoclinic system and space group P21/c, providing insight into their three-dimensional arrangements and interactions (Ihor Kulai & S. Mallet-Ladeira, 2016).
Chemical Reactions and Properties
Chemical reactions involving these compounds can exhibit specificity towards forming particular bonds or functional groups, contributing to their diverse chemical properties. The introduction of bromine atoms or bromomethyl groups plays a crucial role in further functionalization and reactions, such as nucleophilic substitutions or coupling reactions (S. A. Sami & A. A. Osman, 1976).
Physical Properties Analysis
Physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds under different conditions. The solubility in various solvents, melting point range, and crystalline form can be determined through experimental measurements and contribute to the compound's application potential (G. Koten et al., 1978).
Scientific Research Applications
Crystal Structure Analysis
Research into compounds with bromo and dimethylphenyl groups includes studies on their crystal structure. For instance, the study of the crystal structure and herbicidal activity of a related compound highlights the utility of these analyses in understanding molecular interactions and potential agricultural applications (Liu et al., 2008).
Antimicrobial Properties
Arylsubstituted halogen(thiocyanato)amides containing 4-acetylphenyl fragments have been synthesized and evaluated for their antibacterial and antifungal activities, demonstrating the potential of such compounds in developing new antimicrobial agents (Baranovskyi et al., 2018).
Synthetic Pathways
Studies on the synthesis of pharmaceuticals like gemfibrozil indicate the relevance of bromo and propanamide derivatives in creating therapeutic agents. These studies also shed light on innovative synthetic routes that could be applied to other compounds (Glushkov et al., 1995).
Photocleavage Reactions
Research on the photocleavage reactions of monothioimides, including compounds with bromo and dimethylphenyl groups, contributes to the understanding of photochemical processes, which could be crucial for developing light-responsive materials (Fu et al., 1998).
Molecular Docking Studies
The compound 1,7,8,9-tetrachloro-10,10-dimethoxy-4-[3-(4-benzylpiperazine-1-yl)propyl]-4-azatricyclo[5.2.1.02,6] dec-8-ene-3, 5-dione has been studied for its potential in treating cardiovascular and cerebrovascular diseases through molecular docking studies, indicating the broader applicability of similar compounds in biomedical research (Ranjith et al., 2022).
properties
IUPAC Name |
N-(4-bromo-2,3-dimethylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BrN2O3/c1-10-11(2)15(6-5-14(10)21)22-16(24)7-8-23-19(25)17-12-3-4-13(9-12)18(17)20(23)26/h5-6,12-13,17-18H,3-4,7-9H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDPGYWBYYOWPDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)CCN2C(=O)C3C4CCC(C4)C3C2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-ethylphenoxy)ethyl]-N-methyl-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4007524.png)
![N-cycloheptyl-3-{[(4-methylphenyl)sulfonyl]amino}-3-phenylpropanamide](/img/structure/B4007532.png)
![4-[(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)methyl]benzoic acid](/img/structure/B4007540.png)
![4-(1,3-benzothiazol-2-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B4007545.png)
![4-[2-(4-morpholinyl)-2-oxoethoxy]benzaldehyde oxime](/img/structure/B4007553.png)
![5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-3-ethyl-2-thioxo-4-imidazolidinone](/img/structure/B4007559.png)
![N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B4007570.png)

![methyl 4-{[2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)-3-phenylpropanoyl]amino}benzoate](/img/structure/B4007594.png)

![N-2,1,3-benzothiadiazol-5-yl-1,3,3-trimethyl-6-azabicyclo[3.2.1]octane-6-carboxamide](/img/structure/B4007605.png)
![N,N-dimethyl-4-{4-nitro-3-[(1-phenylethyl)amino]phenyl}-1-piperazinesulfonamide](/img/structure/B4007618.png)
![N-1-adamantyl-3-[(4-methylphenyl)thio]propanamide](/img/structure/B4007621.png)
![5-{[4-(1H-imidazol-1-ylmethyl)-1-piperidinyl]carbonyl}-1-[3-(trifluoromethyl)benzyl]-2-piperidinone](/img/structure/B4007625.png)